L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate
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Overview
Description
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is a biochemical reagent widely used in scientific research. It is known for its fluorescence properties, making it valuable in various biochemical assays. The compound has a molecular weight of 436.38 and the chemical formula C21H19F3N2O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt involves the coupling of L-Phenylalanine with 7-amido-4-methylcoumarin, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is used in various scientific research applications, including:
Biochemistry: It serves as a substrate in enzyme assays to study enzyme kinetics and activity.
Biology: The compound is used in fluorescence microscopy to visualize cellular processes.
Medicine: It is employed in drug discovery and development to screen potential therapeutic compounds.
Industry: The compound is used in the development of fluorescent probes and sensors for various industrial applications
Mechanism of Action
The compound exerts its effects primarily through its fluorescence properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property makes it useful in various assays and imaging techniques. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt: Similar in structure but differs in the amino acid component.
L-Leucine 7-amido-4-methylcoumarin hydrochloride: Another similar compound used in enzyme assays
Uniqueness
L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is unique due to its specific combination of L-Phenylalanine and 7-amido-4-methylcoumarin, which provides distinct fluorescence properties. This makes it particularly valuable in applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C21H18F3N2O5- |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/p-1/t16-;/m0./s1 |
InChI Key |
TWTCFDQXNADDLQ-NTISSMGPSA-M |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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